molecular formula C20H18N2O3S B2529202 2-(4-ethoxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione CAS No. 866807-89-8

2-(4-ethoxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione

Cat. No.: B2529202
CAS No.: 866807-89-8
M. Wt: 366.44
InChI Key: FZAVTOVVPZRBQA-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a heterocyclic compound that belongs to the class of pyrimidine-thiones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a chromeno-pyrimidine core with ethoxy and methoxy substituents, which contribute to its unique chemical properties.

Preparation Methods

One common method involves the use of Lawesson’s reagent or phosphorus pentasulfide as thionation agents to convert the carbonyl group into a thione group . The synthetic route may include the following steps:

  • Formation of the chromeno-pyrimidine core through cyclization reactions.
  • Introduction of the ethoxy and methoxy substituents via nucleophilic substitution reactions.
  • Thionation of the carbonyl group using Lawesson’s reagent or phosphorus pentasulfide.

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

2-(4-ethoxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thione group back to a carbonyl group using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the ethoxy or methoxy positions using reagents like alkyl halides or aryl halides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

2-(4-ethoxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in oxidative stress, inflammation, or cell proliferation. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar compounds to 2-(4-ethoxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione include other pyrimidine-thiones and chromeno-pyrimidine derivatives. These compounds share a similar core structure but differ in their substituents, which can affect their chemical and biological properties. Some examples include:

  • 2-(4-methoxyphenyl)-9-ethoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione
  • 2-(4-ethoxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-one

The uniqueness of this compound lies in its specific substituents, which contribute to its distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-9-methoxy-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c1-3-24-14-9-7-12(8-10-14)18-21-19-15(20(26)22-18)11-13-5-4-6-16(23-2)17(13)25-19/h4-10H,3,11H2,1-2H3,(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZAVTOVVPZRBQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=S)C3=C(N2)OC4=C(C3)C=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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